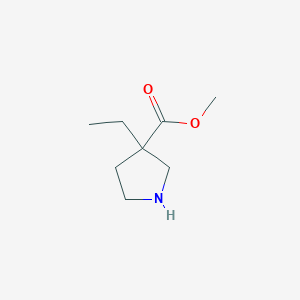

Methyl 3-ethylpyrrolidine-3-carboxylate

Description

Overview of Pyrrolidine (B122466) Architectures in Synthetic Chemistry

The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, is a privileged structure in chemistry and biology. chemrxiv.org This motif is a core component of numerous natural products, including essential amino acids like proline and hydroxyproline, as well as a vast array of alkaloids. mdpi.com Its prevalence in nature has made it a focal point in synthetic chemistry, as researchers aim to replicate and modify these structures to develop new pharmaceuticals and chemical tools.

Substituted pyrrolidines are particularly valuable because the stereochemistry of the substituents on the ring can be precisely controlled, leading to specific three-dimensional arrangements. This stereochemical richness is crucial for molecular recognition processes, such as the binding of a drug to a protein target. Consequently, developing methods to synthesize polysubstituted pyrrolidines with high stereoselectivity is a major area of research. mdpi.com These synthetic efforts provide access to novel chemical matter for drug discovery and materials science.

Historical Development of Pyrrolidine-3-carboxylate Synthesis Methodologies

The synthesis of pyrrolidine derivatives, and specifically pyrrolidine-3-carboxylates (also known as β-proline derivatives), has evolved significantly over the years. Early methods often relied on the functionalization of naturally occurring, optically pure starting materials like proline and 4-hydroxyproline. mdpi.com These approaches are robust and ensure the production of enantiomerically pure compounds.

More contemporary research has focused on the de novo construction of the pyrrolidine ring from acyclic precursors. These methods offer greater flexibility in introducing a wide variety of substituents onto the heterocyclic core. Key strategies that have been developed include:

[3+2] Dipolar Cycloadditions: This powerful method involves the reaction of an azomethine ylide with an alkene to directly construct the five-membered ring with control over up to four new stereocenters.

Michael Addition Reactions: Organocatalytic enantioselective Michael additions have emerged as a concise and atom-economical route. For example, the reaction of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes can yield highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids in just two steps. rsc.orgrsc.org

Palladium-Catalysed Reactions: Metal-catalyzed reactions, such as the palladium-catalyzed hydroarylation of alkenes, have been developed to synthesize 3-substituted pyrrolidines, providing a direct route to this important structural motif. chemrxiv.org

These advanced synthetic methods have expanded the toolkit available to chemists, allowing for the creation of a diverse library of pyrrolidine-3-carboxylate derivatives for further investigation.

Key Methodologies for Pyrrolidine-3-Carboxylate Synthesis

| Methodology | Description | Key Advantages | Reference |

|---|---|---|---|

| Functionalization of Chiral Precursors | Modification of readily available chiral compounds like proline or 4-hydroxyproline. | High stereochemical control; reliable for specific targets. | mdpi.com |

| [3+2] Dipolar Cycloaddition | Reaction of an azomethine ylide with a dipolarophile (alkene) to form the pyrrolidine ring. | High efficiency; creation of multiple stereocenters in one step. | - |

| Organocatalytic Michael Addition | Asymmetric addition of a nucleophile to an α,β-unsaturated carbonyl compound, followed by cyclization. | Atom-economical; high enantioselectivity; uses readily accessible starting materials. | rsc.orgrsc.org |

| Metal-Catalyzed Hydroarylation | Direct addition of an aryl group across an alkene double bond within a precursor molecule. | Direct C-C bond formation; provides access to 3-aryl pyrrolidines. | chemrxiv.org |

Positioning of Methyl 3-ethylpyrrolidine-3-carboxylate within Pyrrolidine Derivative Research

This compound is a specific derivative within the broader class of 3-substituted pyrrolidine-3-carboxylates. Its structure features a quaternary stereocenter at the C3 position, bearing both an ethyl group and a methyl carboxylate group. This particular substitution pattern is of academic interest as quaternary centers can impart unique conformational constraints and biological properties to a molecule.

While a survey of current academic literature does not reveal specific research focused exclusively on this compound, its chemical architecture places it in close proximity to several well-studied analogs. For instance, extensive research has been conducted on the synthesis and application of 3-methylpyrrolidine-3-carboxylic acid and its esters. usm.educhemicalbook.com These compounds have been explored as organocatalysts and as building blocks in medicinal chemistry. The introduction of an ethyl group in place of a methyl group at the C3 position represents a logical next step in exploring the structure-activity relationships within this class of compounds. The slightly larger ethyl group would be expected to alter the steric environment around the C3 position, potentially influencing catalytic activity or biological interactions.

Structural Comparison of Related Compounds

| Compound Name | CAS Number | Molecular Formula | Key Structural Feature |

|---|---|---|---|

| This compound | Not Available | C8H15NO2 | Ethyl and Methyl Ester at C3 |

| Ethyl 3-methylpyrrolidine-3-carboxylate hydrochloride | 1421604-12-7 | C8H16ClNO2 | Methyl and Ethyl Ester at C3 |

| (R)-3-Methylpyrrolidine-3-carboxylic Acid | Not Available | C6H11NO2 | Methyl and Carboxylic Acid at C3 |

| Ethyl pyrrolidine-3-carboxylate hydrochloride | 80028-44-0 | C7H14ClNO2 | Ethyl Ester at C3 (unsubstituted) |

Scope and Objectives of Academic Research Pertaining to the Chemical Compound

Given the absence of dedicated studies on this compound, academic research would logically begin with its fundamental synthesis and characterization. The primary objectives of such research would likely encompass several areas:

Development of Synthetic Routes: The initial goal would be to establish an efficient and stereoselective synthesis of the target compound. This could involve adapting existing methodologies, such as the alkylation of a pyrrolidine-3-carboxylate precursor or developing a novel de novo synthesis that constructs the ring with the desired C3-disubstitution pattern.

Stereochemical Analysis: A critical objective would be the separation and characterization of the enantiomers of the compound. The development of chiral chromatography methods and the use of spectroscopic techniques would be essential to determine the absolute configuration of the synthesized molecules.

Exploration as an Organocatalyst: Drawing parallels from analogs like β-proline derivatives, a key research avenue would be to investigate the catalytic activity of this compound. Its potential to catalyze asymmetric reactions, such as aldol (B89426) or Mannich reactions, would be evaluated to determine if the 3-ethyl substituent offers any advantages in terms of reactivity or selectivity compared to smaller alkyl groups. usm.edu

Application as a Synthetic Building Block: A further objective would be to utilize the compound as a scaffold for the synthesis of more complex molecules. Its functional groups (the secondary amine and the methyl ester) provide handles for further chemical modification, making it a potentially valuable starting material for creating libraries of novel compounds for biological screening. This aligns with the established role of the pyrrolidine scaffold in drug discovery. chemrxiv.orgmdpi.com

In essence, academic inquiry into this compound would aim to fill a gap in the chemical literature, expanding our understanding of how subtle structural modifications within the pyrrolidine-3-carboxylate family influence their chemical and physical properties.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3-ethylpyrrolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-3-8(7(10)11-2)4-5-9-6-8/h9H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTLWQWMWTYRUCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCNC1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 3 Ethylpyrrolidine 3 Carboxylate and Its Analogues

Strategies for Pyrrolidine (B122466) Ring Construction and Functionalization

The construction of the pyrrolidine ring can be achieved through several strategic approaches, each offering distinct advantages in terms of substrate scope, efficiency, and stereoselectivity. Key methods include the cyclization of linear precursors, cycloaddition reactions that form the ring in a single step, and addition reactions that build upon existing ring systems.

Intramolecular Cyclization Reactions

Intramolecular cyclization is a powerful and widely used strategy for the synthesis of pyrrolidine rings. osaka-u.ac.jpresearchgate.net This approach involves the formation of a carbon-nitrogen or carbon-carbon bond within a linear precursor to close the five-membered ring. The specific nature of the cyclization can vary, encompassing nucleophilic substitution, radical cyclization, and transition metal-catalyzed processes.

One common method involves the intramolecular amination of unsaturated carbon-carbon bonds. osaka-u.ac.jp For instance, an amine can attack an internal alkene or alkyne, often facilitated by a metal catalyst, to form the pyrrolidine ring. The stereochemical outcome of these reactions can often be controlled by the use of chiral ligands or by substrate-controlled diastereoselectivity. Asymmetric synthesis of N-Boc 2-substituted pyrrolidines has been achieved through a lithiation−intramolecular cyclization sequence. acs.org

Another approach is the cyclization of amino aldehydes or ketones. The intramolecular reductive amination of a γ-amino ketone, for example, can directly lead to a substituted pyrrolidine. The substituents on the linear precursor directly translate to the substitution pattern on the final pyrrolidine ring, allowing for a high degree of control over the final structure.

The following table provides examples of intramolecular cyclization reactions for the synthesis of pyrrolidine derivatives.

| Starting Material | Reaction Conditions | Product | Yield (%) | Reference |

| N-Boc-N-(3-chloropropyl)allylamine | n-BuLi/sparteine, ether, -78 °C | (S)-N-Boc-2-vinylpyrrolidine | 93 | acs.org |

| Racemic epoxide | n-BuLi/(−)sparteine, -78 °C to rt | 2-phenyl-3-(hydroxymethyl)pyrrolidine | 67 | acs.org |

| Azide precursor | Pd/C, NaOAc, MeOH, reflux | Anisomycin | 58 | mdpi.com |

Intermolecular [3+2] Cycloaddition Reactions

Intermolecular [3+2] cycloaddition reactions are a highly efficient and atom-economical method for the construction of five-membered rings, including pyrrolidines. osaka-u.ac.jp This strategy involves the reaction of a three-atom component (the 1,3-dipole) with a two-atom component (the dipolarophile).

A prominent example is the 1,3-dipolar cycloaddition of azomethine ylides with alkenes or alkynes. osaka-u.ac.jpacs.org Azomethine ylides, which can be generated in situ from various precursors such as imines of α-amino acids, react with a wide range of dipolarophiles to afford highly functionalized pyrrolidines. The stereoselectivity of these reactions can be controlled through the use of chiral catalysts or by employing chiral auxiliaries on the starting materials.

This methodology has been successfully applied to the synthesis of complex pyrrolidine-containing structures, including spirooxindoles and pyrrolizidines. nih.gov The development of catalytic, enantioselective [3+2] cycloaddition reactions has been a significant advancement, enabling the synthesis of chiral pyrrolidines with high enantiomeric excess. acs.org For instance, copper(I) catalyst systems have been identified as effective for the enantioselective cycloaddition to form tetrasubstituted pyrrolidine cores. acs.org

The table below summarizes selected examples of intermolecular [3+2] cycloaddition reactions for pyrrolidine synthesis.

Michael Addition Reactions for Pyrrolidine-3-carboxylate Formation

Michael addition reactions are a cornerstone of carbon-carbon bond formation and have been effectively utilized in the synthesis of pyrrolidine-3-carboxylates. This approach typically involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, followed by a subsequent cyclization step to form the pyrrolidine ring.

In recent years, asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules. beilstein-journals.orgnih.gov In the context of pyrrolidine-3-carboxylate synthesis, organocatalysts have been employed to catalyze the enantioselective Michael addition of various nucleophiles to α,β-unsaturated systems, setting a key stereocenter that directs the formation of the chiral pyrrolidine ring. rsc.orgrsc.org

For example, chiral primary amines derived from cinchona alkaloids have been used to catalyze the conjugate addition of nitroalkanes to 4-oxo-2-enoates. rsc.orgrsc.orgresearchgate.net The resulting Michael adduct, containing nitro, keto, and ester functionalities, can then be transformed through a series of reactions, including reduction of the nitro group and reductive amination, to yield highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids. rsc.orgrsc.orgresearchgate.net

The following table illustrates the use of asymmetric organocatalytic Michael additions in the synthesis of pyrrolidine precursors.

While organocatalysis has seen significant growth, transition metal catalysis remains a vital strategy for Michael additions in pyrrolidine synthesis. Transition metal complexes can activate either the Michael acceptor or the nucleophile, facilitating the conjugate addition with high efficiency and selectivity.

For instance, copper complexes have been widely used to catalyze the Michael addition of various nucleophiles, including Grignard reagents and organozinc compounds, to α,β-unsaturated esters. The resulting enolate can then be trapped and further functionalized to construct the pyrrolidine ring. The use of chiral ligands on the metal center allows for the development of highly enantioselective transformations.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer a highly efficient and convergent approach to complex molecules like substituted pyrrolidines. acs.orgresearchgate.netnih.gov These reactions are characterized by their high atom economy and step efficiency.

A notable example is the diastereoselective synthesis of functionalized pyrrolidines through a TiCl₄-catalyzed multicomponent coupling reaction. acs.orgnih.gov This process can construct up to three contiguous asymmetric centers in a single operation, demonstrating the power of MCRs in rapidly building molecular complexity. acs.orgnih.gov

The Ugi four-component reaction (U-4CR) is another versatile MCR that can be adapted for the synthesis of pyrrolidone structures. By carefully designing the starting components with appropriate functionalities, a subsequent ring-closing step can lead to the desired pyrrolidone core.

The table below highlights examples of multicomponent reactions for the synthesis of pyrrolidine derivatives.

Advanced Ring-Forming Transformations

Recent advances in synthetic chemistry have led to the development of novel and efficient methods for constructing the pyrrolidine skeleton. These methods often offer high levels of stereocontrol and functional group tolerance.

One such advanced methodology is the iridium-catalyzed reductive generation of azomethine ylides from tertiary amides and lactams. This process allows for the synthesis of functionalized pyrrolidines through a [3+2] dipolar cycloaddition reaction. The reaction proceeds under mild conditions and demonstrates broad substrate scope, enabling the formation of structurally complex pyrrolidine architectures. unife.itnih.gov A key advantage of this method is its ability to generate both stabilized and unstabilized azomethine ylides, which can then react with various electron-deficient alkenes. nih.gov

Another innovative approach involves the photo-promoted ring contraction of pyridines. This method utilizes a silylborane reagent to convert pyridines into pyrrolidine derivatives that feature a 2-azabicyclo[3.1.0]hex-3-ene skeleton. nih.gov This transformation is scalable and provides access to functionalized pyrrolidines that can serve as versatile building blocks for further synthetic manipulations. nih.gov

Furthermore, an N-bromosuccinimide (NBS)-induced aziridine (B145994) ring expansion cascade offers a diastereoselective route to functionalized pyrrolidines. This electrophilic halogen-induced cascade reaction allows for the formation of multiple bonds and stereocenters in a single operation. scispace.com The process is initiated by the bromonium ion and proceeds through an aminocyclization–ring expansion sequence to yield pyrrolidines with three stereocenters. scispace.com

| Transformation Type | Key Reagents/Catalysts | Starting Materials | Product Features |

| Reductive Azomethine Ylide Generation | Iridium catalyst (e.g., Vaska's complex), Silane (B1218182) reductant | Tertiary amides, Lactams | Highly substituted pyrrolidines, High diastereoselectivity |

| Photo-promoted Ring Contraction | Silylborane, Light | Pyridines | 2-Azabicyclo[3.1.0]hex-3-ene skeleton, Functional group tolerance |

| Aziridine Ring Expansion Cascade | N-Bromosuccinimide (NBS) | Cinnamylaziridines | Functionalized pyrrolidines with three stereocenters |

Precursor Design and Derivatization for Methyl 3-ethylpyrrolidine-3-carboxylate Synthesis

The careful selection and modification of starting materials are crucial for the successful synthesis of specifically substituted pyrrolidines like this compound.

A powerful strategy for the synthesis of pyrrolidine-3-carboxylic acid derivatives involves the organocatalytic enantioselective Michael addition of nitroalkanes to 4-alkyl-substituted 4-oxo-2-enoates. rsc.orgrsc.orgresearchgate.net This method provides a concise and atom-economical route to highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids. rsc.orgrsc.org The reaction is typically catalyzed by a chiral amine or thiourea (B124793) derivative and can be performed on a multigram scale. The resulting Michael adducts can then be cyclized via reductive amination to afford the desired pyrrolidine ring. researchgate.net

| Enoate Substrate | Nitroalkane | Catalyst | Diastereoselectivity | Enantiomeric Excess (ee) |

| Methyl 4-oxopent-2-enoate | Nitromethane | Chiral thiourea | >95:5 | up to 98% |

| Ethyl 4-oxohex-2-enoate | Nitroethane | Chiral primary amine | >95:5 | up to 97% |

| Benzyl (B1604629) 4-oxo-4-phenylbut-2-enoate | 2-Nitropropane | Chiral diamine | >90:10 | up to 95% |

Glycine (B1666218) ethyl ester is a versatile and readily available building block for pyrrolidine synthesis. It can be utilized in [3+2] cycloaddition reactions, where it serves as a precursor to azomethine ylides. nih.govtandfonline.com These ylides can then react with various dipolarophiles to construct the pyrrolidine ring. For instance, the reaction of glycine ethyl ester with aldehydes and maleimides in a three-component domino process can yield highly substituted pyrazolylpyrrolidine derivatives in a diastereoselective manner. nih.gov The ester functionality in the starting material is conveniently carried through to the final product, providing a handle for further derivatization.

Esters of acetylenedicarboxylic acid, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), are highly electrophilic and can serve as valuable precursors in pyrrolidine synthesis. nih.govresearchgate.net The reaction of DMAD with 3,3-diaminoacrylonitriles, for example, leads to the formation of substituted pyrroles. nih.govresearchgate.net While this initially yields an unsaturated ring, the resulting pyrroles can be subsequently reduced to the corresponding pyrrolidines. The structure of the final product is dependent on the substitution pattern of the starting diaminoacrylonitrile. nih.govresearchgate.net

Multicomponent reactions (MCRs) offer an efficient approach to complex molecules by combining three or more starting materials in a single synthetic operation. A one-pot, three-component reaction between aldehydes, amino acid esters, and chalcones can be employed to synthesize pyrrolidine-2-carboxylates. tandfonline.com This reaction proceeds through the initial formation of a Schiff base from the aldehyde and amino acid ester, followed by a Michael addition to the chalcone. tandfonline.com This methodology allows for the rapid generation of a library of substituted pyrrolidines with high structural diversity.

Stereoselective Synthesis of this compound and its Enantiomers

The control of stereochemistry is paramount in the synthesis of biologically active molecules. Several of the methodologies described above can be adapted to achieve high levels of stereoselectivity in the synthesis of pyrrolidine derivatives.

For instance, the Michael addition of nitroalkanes to enoates can be rendered highly enantioselective through the use of chiral organocatalysts. rsc.orgrsc.orgresearchgate.net This approach has been successfully applied to the synthesis of 5-methylpyrrolidine-3-carboxylic acid with 97% enantiomeric excess. rsc.orgrsc.org

Similarly, asymmetric multicomponent reactions can be designed to produce highly substituted pyrrolidines with excellent diastereoselectivity. One such example involves the reaction of an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane reagent, which constructs up to three stereogenic centers in a single step. nih.gov

Furthermore, the stereoselective synthesis of 3-alkyl-substituted pyrrolidines can be achieved through various other strategies. While not directly applied to the title compound, methods for synthesizing enantiomerically pure 2-substituted pyrrolidines from chiral starting materials like prolinol could potentially be adapted. mdpi.com The development of stereoselective methods is a continuous effort in the field, aiming to provide efficient access to enantiomerically pure pyrrolidine-containing compounds for various applications. researchgate.net

Chiral Catalyst-Mediated Asymmetric Synthesis

Chiral catalyst-mediated asymmetric synthesis represents a powerful and atom-economical approach to enantioenriched pyrrolidine derivatives. These methods utilize a small amount of a chiral catalyst to induce stereoselectivity in the reaction, leading to the formation of one enantiomer over the other.

One prominent strategy is the organocatalytic asymmetric cascade reaction. For instance, the synthesis of highly substituted pyrrolidines bearing a stereogenic quaternary center at the 3-position has been achieved through a cascade reaction of an N-tosyl aminomethyl enone with a trans-α-cyano-α,β-unsaturated ketone. rsc.org This reaction, catalyzed by a cinchonidine-derived bifunctional amino-squaramide, proceeds with high enantio- and diastereoselectivity. rsc.org The catalyst plays a crucial role in orienting the substrates in the transition state to favor the formation of a specific stereoisomer.

Another significant approach is the asymmetric 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes. rice.edu This method allows for the construction of the pyrrolidine ring with the simultaneous creation of multiple stereocenters. The use of chiral phosphoric acids as catalysts has been shown to be effective in controlling the enantioselectivity of this transformation, providing access to spiro[pyrrolidin-3,3′-oxindole] derivatives with high enantiopurity. rice.edu

The catalytic asymmetric conjugate addition/Schmidt-type rearrangement of vinyl azides and (E)-alkenyloxindoles, catalyzed by a chiral N,N′-dioxide–nickel(II) complex, is another innovative method. This reaction affords optically active 3,2′-pyrrolinyl spirooxindoles in high yields and with excellent diastereo- and enantioselectivities. nih.gov

A selection of chiral catalysts and their performance in the synthesis of substituted pyrrolidines is presented in the table below.

| Catalyst | Reactants | Product Type | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) |

| Cinchonidine-derived amino-squaramide | N-Tosyl aminomethyl enone, trans-α-cyano-α,β-unsaturated ketone | 3,3-Disubstituted pyrrolidine | High | High |

| Chiral Phosphoric Acid | Methyleneindolinone, Aldehyde, Amino ester | Spiro[pyrrolidin-3,3′-oxindole] | - | up to 98% |

| Chiral N,N′-dioxide–Ni(II) complex | Vinyl azide, (E)-Alkenyloxindole | 3,2′-Pyrrolinyl spirooxindole | >19:1 | up to 98% |

Chiral Auxiliary-Controlled Diastereoselective Routes

The use of chiral auxiliaries is a well-established strategy for diastereoselective synthesis. In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

A prominent example is the use of pseudoephedrine as a chiral auxiliary. acs.org Both enantiomers of pseudoephedrine are readily available and can be acylated to form tertiary amides. The enolates of these amides undergo highly diastereoselective alkylations with alkyl halides in the presence of lithium chloride to yield α-substituted products. acs.org These products can then be converted into highly enantiomerically enriched carboxylic acids, which are precursors to the target pyrrolidine derivatives. acs.org The stereochemical outcome is directed by the chiral scaffold of the pseudoephedrine molecule.

Another example is the use of chiral oxazolidinones. These auxiliaries have been successfully employed in the synthesis of pyrrolidines through various transformations, including alkylation and aldol (B89426) reactions. The bulky and conformationally rigid nature of the oxazolidinone auxiliary effectively shields one face of the enolate, leading to a highly diastereoselective reaction with electrophiles.

The following table summarizes the use of chiral auxiliaries in the synthesis of precursors for substituted pyrrolidines.

| Chiral Auxiliary | Reaction Type | Electrophile | Diastereoselectivity |

| Pseudoephedrine | Enolate Alkylation | Alkyl Halide | High |

| Oxazolidinone | Enolate Alkylation | Alkyl Halide | High |

| (R)-BINOL | Glycine Derivative Alkylation | Various Electrophiles | 69-86% d.e. |

Chiral Pool-Based Synthetic Strategies

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. This approach is advantageous as the chirality is already present in the starting material, often reducing the number of synthetic steps required to obtain the target molecule.

Amino acids are common starting materials in chiral pool synthesis. For example, pyroglutamic acid, a derivative of glutamic acid, has been used as a versatile starting material for the synthesis of various 2,5-disubstituted pyrrolidines. nih.gov Similarly, D- or L-alanine can be used to synthesize each enantiomer of trans-2,5-dimethylpyrrolidine. nih.gov

The synthesis of 3-substituted pyrrolidine analogues can also be achieved from amino acids. For instance, enantiomerically pure β-proline and homo-β-proline have been synthesized from aspartic acid. researchgate.net This synthesis involves the formation of a 1,4-biselectrophile, followed by rearrangement and ring closure to form the pyrrolidinium (B1226570) salt, which serves as a common precursor. researchgate.net

Absolute and Relative Stereocontrol during Cyclization

The control of both absolute and relative stereochemistry during the formation of the pyrrolidine ring is a critical aspect of the synthesis of this compound and its analogues. Various cyclization strategies have been developed to achieve this control.

Intramolecular cyclization of chiral amino acid derivatives is a common method. The stereocenters present in the amino acid precursor can direct the formation of new stereocenters during the cyclization process. This can be achieved through either C-N or C-C bond formation.

1,3-Dipolar cycloaddition reactions of azomethine ylides are particularly powerful for stereocontrolled synthesis of polysubstituted pyrrolidines. researchgate.net The stereochemistry of the starting materials, including the azomethine ylide precursor and the dipolarophile, dictates the stereochemical outcome of the cycloadduct. The reaction often proceeds through a concerted mechanism, allowing for a high degree of stereospecificity. The use of chiral catalysts in these reactions can further enhance the enantioselectivity. researchgate.net

Functional Group Interconversions and Esterification Techniques

The final steps in the synthesis of this compound often involve the conversion of a carboxylic acid to its corresponding methyl ester. This can be achieved through direct esterification or transesterification methods.

Direct Esterification Methods for Carboxylate Functionality

Direct esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a catalyst. The Fischer esterification is a classic example of this type of reaction, where a carboxylic acid is heated with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.comlibretexts.org This is an equilibrium process, and the use of excess alcohol can drive the reaction towards the formation of the ester. masterorganicchemistry.com

The esterification of various carboxylic acids with methanol (B129727) has been studied using solid acid catalysts, such as sulfated zirconia. researchgate.net These catalysts offer the advantage of being easily separable from the reaction mixture.

The general reaction for Fischer esterification is as follows:

R-COOH + R'-OH ⇌ R-COOR' + H₂O

Transesterification Processes

Transesterification is the process of converting one ester to another by reacting it with an alcohol in the presence of a catalyst. This method can be used if a different ester of the pyrrolidine-3-carboxylic acid is available. The reaction can be catalyzed by either an acid or a base. In the context of synthesizing this compound, an ethyl or other alkyl ester could be converted to the methyl ester by reaction with methanol.

Hydrolysis of Carboxylic Acid Esters

The hydrolysis of the methyl ester in this compound is a fundamental transformation to yield the corresponding 3-ethylpyrrolidine-3-carboxylic acid. This process, often referred to as saponification when base-mediated, involves the cleavage of the ester bond to form a carboxylate salt, which is subsequently protonated to give the free carboxylic acid. youtube.com

Base-catalyzed hydrolysis is the most common method for deprotecting simple alkyl esters. oup.com The reaction typically involves treating the ester with a strong base, such as lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH), in a mixture of aqueous and organic solvents like tetrahydrofuran (B95107) (THF)/water or methanol/water. reddit.com The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester to form a tetrahedral intermediate. youtube.com Subsequently, the methoxide (B1231860) ion is eliminated, and a proton transfer results in the formation of the carboxylate and methanol. An acidic workup is then required to protonate the carboxylate salt and isolate the final carboxylic acid product.

Acid-catalyzed hydrolysis is an alternative method, though it is less frequently used for simple methyl esters due to the often harsh conditions required. youtube.com This process involves protonation of the carbonyl oxygen, which activates the ester toward nucleophilic attack by water. youtube.com The reaction is reversible and is driven to completion by using a large excess of water. google.com In the context of complex molecules, the choice between acidic and basic hydrolysis is dictated by the stability of other functional groups present in the molecule, particularly the nitrogen-protecting group on the pyrrolidine ring.

Protective Group Strategies in the Synthesis of this compound

In the multistep synthesis of substituted pyrrolidines like this compound, the use of protecting groups is essential. libretexts.org These groups temporarily mask reactive functional groups, such as the secondary amine of the pyrrolidine ring and the carboxylic acid, to prevent them from participating in undesired side reactions. wikipedia.org An ideal protecting group can be introduced and removed in high yield under mild conditions and is stable to the reaction conditions employed in subsequent synthetic steps. oup.com

The secondary amine in the pyrrolidine ring is a nucleophilic and basic center, necessitating its protection during many synthetic operations, such as those involving strong bases or electrophilic reagents. libretexts.org The choice of protecting group is critical as it influences the reactivity and solubility of the intermediate compounds.

Boc (tert-butyloxycarbonyl): This is one of the most common amine protecting groups due to its ease of introduction using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and its stability to a wide range of non-acidic conditions. fishersci.co.uk The Boc group is typically removed under strong acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent like dioxane. wikipedia.orgfishersci.co.uk

Cbz (Carbobenzyloxy): The Cbz group is introduced by reacting the amine with benzyl chloroformate. It is stable to both acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis (e.g., using H₂ gas with a palladium on carbon catalyst, Pd/C). organic-chemistry.orgresearchgate.net This method of deprotection is mild and highly selective. researchgate.net

Benzyl (Bn): A benzyl group can be introduced via reaction with a benzyl halide. fishersci.co.uk Similar to the Cbz group, it is robust under many conditions and is typically removed by hydrogenolysis, making the Cbz and Bn groups orthogonally stable to the acid-labile Boc group. fishersci.co.uk

| Protecting Group | Abbreviation | Introduction Reagent | Common Deprotection Conditions |

|---|---|---|---|

| tert-butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., TFA, HCl) |

| Carbobenzyloxy | Cbz | Benzyl chloroformate | Catalytic Hydrogenolysis (H₂, Pd/C) |

| Benzyl | Bn | Benzyl bromide (BnBr) | Catalytic Hydrogenolysis (H₂, Pd/C) |

The carboxylic acid functionality must often be protected to prevent its acidic proton from interfering with base-catalyzed reactions or to prevent the carbonyl group from undergoing nucleophilic addition. youtube.com Converting the carboxylic acid to an ester is the most common protective strategy. oup.com

For the target compound, the methyl ester itself serves as the protecting group for the carboxylic acid. This group is stable under neutral and mildly acidic or basic conditions, allowing for a wide range of reactions to be performed on other parts of the molecule, such as the modification or deprotection of the N-protecting group. oup.com The methyl ester can be introduced through Fischer esterification of the corresponding carboxylic acid with methanol under acidic catalysis or by reaction with a methylating agent like diazomethane. mdpi.com

The ability to selectively remove one protecting group in the presence of others, known as orthogonal deprotection, is a cornerstone of modern synthetic strategy. oup.com This allows for the sequential unmasking and reaction of different functional groups within the same molecule.

In the synthesis of analogues of this compound, several selective deprotection scenarios are possible:

Selective Ester Hydrolysis: An N-Boc or N-Cbz protected methyl ester can undergo selective hydrolysis of the ester group. reddit.com For example, using a base like LiOH in a THF/water mixture at room temperature will cleave the methyl ester to the carboxylic acid while leaving the Boc or Cbz group intact. reddit.com

Selective N-Deprotection:

An N-Boc group can be removed with a strong acid like TFA, leaving the methyl ester and other acid-stable groups (like a Cbz group) unaffected. fishersci.co.uk

An N-Cbz or N-Benzyl group can be removed by catalytic hydrogenolysis without affecting the methyl ester or a Boc group. organic-chemistry.orgresearchgate.net This chemoselectivity is crucial, as hydrogenolysis conditions are generally neutral and mild, preserving most other functional groups. researchgate.net

This orthogonality allows for flexible synthetic planning. For instance, a chemist could first perform reactions on an N-protected pyrrolidine ester, then selectively cleave the N-protecting group to modify the amine, and finally hydrolyze the ester to yield the final target acid.

Reaction Optimization and Process Intensification in Synthesis

Optimizing reaction conditions is critical for maximizing yield, minimizing impurities, and ensuring the scalability of a synthetic route. Factors such as solvent, temperature, catalyst loading, and reaction time are systematically varied to achieve the most efficient and cost-effective process for preparing this compound and its derivatives.

The choice of solvent can have a profound impact on reaction outcomes, influencing reaction rates, equilibria, and stereoselectivity. bohrium.com In the synthesis of the pyrrolidine ring, which can be formed through various methods including 1,3-dipolar cycloadditions or intramolecular cyclizations, the solvent plays a key role in stabilizing intermediates and transition states. researchgate.netresearchgate.net

For example, in a three-component reaction to form a substituted pyrrolidine, the polarity and coordinating ability of the solvent can dramatically alter the reaction yield. researchgate.net Polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF) can accelerate reactions by solvating cations and leaving anions more reactive. bohrium.com In contrast, polar protic solvents like methanol (MeOH) or ethanol (B145695) (EtOH) can participate in hydrogen bonding, which may stabilize or destabilize key intermediates, thereby affecting both the rate and selectivity of the reaction. researchgate.netresearchgate.net Non-polar solvents such as toluene (B28343) or dichloromethane (B109758) (CH₂Cl₂) may be preferred when reactants are less polar or when aggregation effects are desired. researchgate.net

The following table illustrates hypothetical solvent effects on the yield of a key cyclization step in the synthesis of a generic N-protected 3-ethylpyrrolidine-3-carboxylate precursor.

| Entry | Solvent | Dielectric Constant (approx.) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Toluene | 2.4 | 24 | 35 |

| 2 | Dichloromethane (CH₂Cl₂) | 9.1 | 18 | 62 |

| 3 | Tetrahydrofuran (THF) | 7.6 | 18 | 75 |

| 4 | Methanol (MeOH) | 33.0 | 12 | 88 |

| 5 | Dimethyl sulfoxide (DMSO) | 47.0 | 10 | 81 |

As suggested by the data, a transition from non-polar to polar solvents can significantly increase the reaction rate and yield. researchgate.netresearchgate.net In this example, methanol provides the highest yield, possibly due to its ability to stabilize a polar transition state through hydrogen bonding, leading to a more efficient cyclization. researchgate.net

Temperature and Pressure Influence on Reaction Kinetics

The kinetics of chemical reactions, including the synthesis of pyrrolidine derivatives, are fundamentally influenced by temperature and pressure.

Conceptual Effect of Temperature on Pyrrolidine Synthesis Yield

| Temperature (°C) | Relative Reaction Rate | Yield (%) | Observations |

|---|---|---|---|

| 50 | Low | 30 | Slow conversion, incomplete reaction. |

| 70 | Moderate | 65 | Increased rate of formation of the desired product. |

| 90 | High | 85 | Optimal rate and high conversion to the desired product. researchgate.net |

This table is illustrative and represents general principles of chemical kinetics.

Pressure: The influence of pressure is most significant in reactions that involve gaseous reactants or where a change in the number of moles of gas occurs. While many laboratory-scale syntheses of pyrrolidine analogues are conducted at atmospheric pressure, industrial processes may utilize elevated pressures. For example, the industrial production of pyrrolidine from 1,4-butanediol (B3395766) and ammonia (B1221849) is conducted at high pressures of 17–21 MPa. wikipedia.org High-pressure conditions can increase the concentration of gaseous reactants, thereby accelerating the reaction rate and influencing the chemical equilibrium.

Catalyst Loading and Ligand Effects

Catalysis is central to the modern synthesis of pyrrolidines, enabling reactions to proceed under milder conditions with greater efficiency and selectivity.

Catalyst Loading: The amount of catalyst used, or catalyst loading, is a critical parameter. While a higher catalyst concentration can increase the reaction rate, it also adds to the cost and can complicate the purification of the final product. Optimization is key to finding the minimum catalyst loading that provides a satisfactory reaction rate and yield. In many syntheses, low catalyst loadings are desirable and achievable. For example, some Lewis-acid catalyzed three-component reactions to form substituted pyrrolidines can proceed efficiently with low catalyst loadings.

Ligand Effects: In metal-catalyzed reactions, the ligands coordinated to the metal center play a crucial role in determining the catalyst's activity and selectivity. Chiral ligands are particularly important in asymmetric synthesis for producing specific enantiomers of a molecule, which is often a requirement for pharmaceutical applications. researchgate.net The choice of ligand can influence the steric and electronic environment of the catalytic center, thereby directing the stereochemical outcome of the reaction. For instance, chiral diamines have been used as ligands in copper-catalyzed reactions to generate highly substituted pyrrolidines.

Examples of Catalytic Systems in Pyrrolidine Synthesis

| Catalyst | Ligand/Co-catalyst | Reaction Type | Key Advantage |

|---|---|---|---|

| Potassium Carbonate (K2CO3) | None | Cyclization | Inexpensive and environmentally friendly. researchgate.net |

| Copper Triflate | Chiral Diamines | Three-component coupling | Directs enantioselectivity. |

| Rhodium Complexes | - | Intramolecular Nitrene Insertion | High regio- and diastereoselectivity. organic-chemistry.org |

| Gold Catalysts | - | Tandem Cycloisomerization/Hydrogenation | Excellent yields and enantioselectivities. organic-chemistry.org |

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of pyrrolidines aims to reduce the environmental impact of chemical processes. researchgate.netnih.gov This involves strategies such as using solvent-free methods, substituting hazardous reagents with safer alternatives, and improving atom economy.

A key focus of green chemistry is the replacement of hazardous solvents and reagents with safer, more sustainable alternatives. Many traditional pyrrolidine syntheses employ toxic, dipolar aprotic solvents such as N-Methyl-2-pyrrolidone (NMP), N,N-Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO). These substances face increasing regulatory pressure due to their reproductive and developmental toxicity. researchgate.net

Significant research has been dedicated to identifying greener replacements that maintain functional efficacy while reducing toxicity. Bio-based solvents, derived from renewable resources like corncobs or sugarcane bagasse, are particularly attractive. researchgate.net Water is also an excellent green solvent, and its use in the synthesis of N-methylpyrrolidine has been shown to facilitate higher yields compared to more toxic and expensive organic solvents. researchgate.net

Table of Hazardous Solvents and Their Greener Alternatives

| Hazardous Reagent | Primary Concern(s) | Greener Alternative(s) | Source(s) |

|---|---|---|---|

| N-Methyl-2-pyrrolidone (NMP) | Reproductive toxicity | Dihydrolevoglucosenone (Cyrene), γ-Valerolactone (GVL), 1-Butylpyrrolidin-2-one | |

| N,N-Dimethylformamide (DMF) | Reproductive toxicity, Carcinogenicity | Dihydrolevoglucosenone (Cyrene), Propylene carbonate | |

| Dichloromethane (DCM) | Carcinogenicity, Environmental persistence | 2-Methyltetrahydrofuran (2-MeTHF) | researchgate.net |

| Tetrahydrofuran (THF) | Peroxide formation, Flammability | Cyclopentyl methyl ether (CPME), 2-Methyltetrahydrofuran (2-MeTHF) | researchgate.net |

Chemical Reactivity and Transformation Studies of Methyl 3 Ethylpyrrolidine 3 Carboxylate

Reactions at the Ester Moiety

The methyl carboxylate group at the C3 position is a key site for chemical transformations, allowing for the synthesis of a variety of derivatives through reactions typical of esters.

Nucleophilic Acyl Substitution Reactions

The ester group of Methyl 3-ethylpyrrolidine-3-carboxylate is susceptible to nucleophilic acyl substitution, where the methoxy (B1213986) group (-OCH3) is replaced by another nucleophile. A primary example of this is hydrolysis, the conversion of the ester to a carboxylic acid. This reaction is typically catalyzed by acid or, more commonly, base.

Base-catalyzed hydrolysis, or saponification, involves the reaction of the ester with a strong base, such as sodium hydroxide (B78521) (NaOH), in an aqueous or mixed aqueous-alcoholic solvent. The reaction proceeds via a tetrahedral intermediate to yield the sodium salt of the carboxylic acid, which is then protonated in an acidic workup to give the final product, 3-ethylpyrrolidine-3-carboxylic acid. This transformation is a fundamental step in modifying the ester functionality. organic-chemistry.orgchemspider.com

The general scheme for the hydrolysis is as follows:

Reactant: this compound

Reagents: 1. NaOH, H₂O/Methanol (B129727) 2. HCl (aq)

Product: 3-ethylpyrrolidine-3-carboxylic acid

Transesterification is another key nucleophilic acyl substitution reaction, where the methyl group of the ester is exchanged for a different alkyl or aryl group by reacting the compound with an alcohol in the presence of an acid or base catalyst.

Reduction Reactions of the Ester Group

The ester functionality can be reduced to a primary alcohol, (3-ethylpyrrolidin-3-yl)methanol. This transformation is typically accomplished using powerful reducing agents, as milder reagents like sodium borohydride (B1222165) are generally ineffective at reducing esters.

Lithium aluminum hydride (LiAlH₄) is the most common reagent for this type of reduction. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The hydride attacks the electrophilic carbonyl carbon, leading to the formation of the corresponding primary alcohol after an aqueous workup.

Table 1: Illustrative Reduction of this compound

| Reagent | Solvent | Product |

| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | (3-ethylpyrrolidin-3-yl)methanol |

Reactions Involving the Pyrrolidine (B122466) Nitrogen

The nitrogen atom in the pyrrolidine ring is a secondary amine, making it a nucleophilic and basic center. wikipedia.org This allows for a range of reactions that modify the ring's substitution pattern, which is crucial for the synthesis of diverse derivatives.

N-Alkylation and N-Acylation Reactions

The lone pair of electrons on the pyrrolidine nitrogen makes it nucleophilic, enabling it to react with electrophiles.

N-Alkylation: This reaction involves the treatment of this compound with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, ethyl bromide) or a benzyl (B1604629) halide. The reaction typically requires a base to neutralize the hydrogen halide formed as a byproduct. The product is an N-alkylated tertiary amine.

N-Acylation: This involves the reaction with an acylating agent, such as an acyl chloride (e.g., acetyl chloride) or an acid anhydride (B1165640) (e.g., acetic anhydride). This reaction forms an N-acyl derivative, which is an amide. The presence of a non-nucleophilic base, like triethylamine (B128534) or pyridine, is often used to scavenge the acid byproduct.

Formation of N-Substituted Derivatives

These N-alkylation and N-acylation reactions lead to the formation of a wide array of N-substituted derivatives, which can have significantly different chemical and physical properties compared to the parent compound. For instance, N-acylation converts the basic amine into a neutral amide, which can alter the molecule's biological activity or solubility.

Table 2: Examples of N-Substituted Derivative Formation

| Reaction Type | Reagent Example | Product Name |

| N-Methylation | Methyl Iodide (CH₃I) | Methyl 1,3-diethylpyrrolidine-3-carboxylate |

| N-Benzylation | Benzyl Bromide (BnBr) | Methyl 1-benzyl-3-ethylpyrrolidine-3-carboxylate |

| N-Acetylation | Acetyl Chloride (CH₃COCl) | Methyl 1-acetyl-3-ethylpyrrolidine-3-carboxylate |

Reactions at the C3 and C4 Positions of the Pyrrolidine Ring

The reactivity of the carbon atoms within the pyrrolidine ring itself is generally lower than that of the ester or nitrogen functionalities.

The C3 position is a quaternary carbon, meaning it has no attached hydrogen atoms. This structural feature makes it non-acidic and sterically hindered, thus preventing typical reactions like enolate formation or simple substitution at this center.

The C4 position (and C2 position) are methylene (B1212753) groups adjacent to the nitrogen atom. While C-H bonds alpha to an amine can be functionalized under specific, often harsh, conditions (e.g., using strong bases or through oxidative pathways), these reactions are less common and require specific synthetic strategies. nih.gov Advanced methods, such as C-H activation, could potentially lead to functionalization at these positions, but such reactivity is not inherent under standard laboratory conditions. nih.gov In general, for this specific molecule, reactions are overwhelmingly favored at the more reactive ester and nitrogen sites. Under certain catalytic conditions, ring-opening reactions involving the cleavage of C-N bonds can occur, but this represents a deconstructive rather than a functionalization pathway. researchgate.net

Electrophilic and Nucleophilic Substitutions

The reactivity of this compound in substitution reactions is centered around the nucleophilic nitrogen of the pyrrolidine ring and the electrophilic carbonyl carbon of the methyl ester.

N-Functionalization (Electrophilic Substitution at Nitrogen): The secondary amine of the pyrrolidine ring is nucleophilic and readily undergoes reactions with various electrophiles. This includes alkylation, acylation, and sulfonylation to yield N-substituted derivatives. The steric hindrance posed by the adjacent C3-quaternary center, featuring an ethyl and a methoxycarbonyl group, may influence the rate of these reactions compared to less substituted pyrrolidines.

Nucleophilic Acyl Substitution: The methyl ester group is susceptible to nucleophilic acyl substitution, a class of reactions that proceeds through a characteristic addition-elimination mechanism. masterorganicchemistry.comlibretexts.orgvanderbilt.edu In this two-step process, a nucleophile adds to the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequently, this intermediate collapses, expelling the methoxide (B1231860) leaving group to form a new carbonyl compound. vanderbilt.edu

Common nucleophilic acyl substitution reactions for esters like this compound include:

Hydrolysis: Reaction with water, typically under acidic or basic conditions, to yield the corresponding carboxylic acid, 3-ethylpyrrolidine-3-carboxylic acid. Basic hydrolysis, or saponification, is generally irreversible due to the deprotonation of the resulting carboxylic acid. masterorganicchemistry.com

Aminolysis: Reaction with ammonia (B1221849) or primary/secondary amines to form the corresponding amide. This transformation is crucial for peptide synthesis and the generation of diverse molecular scaffolds.

Transesterification: Treatment with another alcohol in the presence of an acid or base catalyst results in the exchange of the alkoxy group.

The general mechanism for nucleophilic acyl substitution is depicted below: Step 1: Nucleophilic attack and formation of a tetrahedral intermediate. Step 2: Elimination of the leaving group (methoxide) to regenerate the carbonyl group.

Interactive Data Table: Representative Nucleophilic Acyl Substitution Reactions

| Reaction | Nucleophile | Reagents/Conditions | Product |

|---|---|---|---|

| Hydrolysis (Basic) | OH⁻ | NaOH (aq), heat | 3-Ethylpyrrolidine-3-carboxylate salt |

| Hydrolysis (Acidic) | H₂O | H₂SO₄ (aq), heat | 3-Ethylpyrrolidine-3-carboxylic acid |

| Aminolysis | R₂NH | Amine, heat | N,N-Dialkyl-3-ethylpyrrolidine-3-carboxamide |

| Transesterification | R'OH | R'OH, H⁺ or RO⁻ catalyst | Alkyl 3-ethylpyrrolidine-3-carboxylate |

Radical Functionalization Pathways

While ionic reactions are more common for this class of compounds, radical functionalization offers alternative pathways for derivatization. The pyrrolidine ring, particularly at positions adjacent to the nitrogen atom, can be a target for radical reactions. Furthermore, the carboxylate group can be involved in radical decarboxylation processes, although this is more typical for carboxylic acids or their derivatives under specific photoredox or oxidative conditions.

C(sp³)–H functionalization of the pyrrolidine ring can be achieved through radical-mediated pathways. For instance, hydrogen atom abstraction from the C-H bonds of the ring can generate a carbon-centered radical, which can then be trapped by a radical acceptor. The regioselectivity of such reactions would be influenced by the stability of the resulting radical intermediate. In the case of this compound, the presence of the electron-withdrawing ester group and the tertiary amine could influence the reactivity of the adjacent C-H bonds.

Stereochemical Inversion and Epimerization Studies

This compound possesses a stereocenter at the C3 position. The stereochemical integrity of this center is a critical aspect of its chemistry, particularly in the synthesis of enantiomerically pure compounds. Studies on related 3-substituted pyrrolidine derivatives have shown that the stereocenter can be susceptible to inversion or epimerization under certain conditions.

For instance, in the synthesis of (2S,3R)-3-(carboxyphenyl)pyrrolidine-2-carboxylic acid analogs, epimerization at a carbon adjacent to a carboxyl group has been observed under basic conditions (e.g., NaOH in ethanol (B145695) at reflux). nih.gov This suggests that for this compound, the proton alpha to the ester group could be abstracted under sufficiently basic conditions, leading to the formation of a planar enolate intermediate. Subsequent protonation of this intermediate can occur from either face, potentially leading to a mixture of diastereomers if other stereocenters are present, or racemization at the C3 center if it is the only chiral center.

The control of stereochemistry is a central theme in the synthesis of substituted pyrrolidines, with various asymmetric methodologies being developed to achieve high levels of stereocontrol. acs.orgrsc.org These methods often rely on chiral catalysts or auxiliaries to direct the formation of a specific stereoisomer.

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of the reactions that this compound undergoes is fundamental to controlling reaction outcomes and designing new synthetic routes.

Elucidation of Catalytic Cycles (e.g., Palladium-catalyzed reactions)

Palladium-catalyzed reactions have emerged as powerful tools for the functionalization of saturated heterocycles like pyrrolidine. researchgate.netnih.gov For derivatives of this compound, palladium catalysis can enable C(sp³)–H activation and subsequent arylation or other cross-coupling reactions.

A plausible catalytic cycle for the palladium-catalyzed C-H arylation of a 3-substituted pyrrolidine, directed by a suitable group, would generally involve the following key steps:

C-H Activation: The palladium catalyst, often in a higher oxidation state (e.g., Pd(II)), coordinates to a directing group on the pyrrolidine substrate and facilitates the cleavage of a C-H bond to form a cyclometalated intermediate.

Oxidative Addition: An aryl halide (Ar-X) oxidatively adds to the palladium center, leading to a Pd(IV) intermediate.

Reductive Elimination: The aryl group and the pyrrolidine moiety are coupled, forming a new C-C bond and regenerating a Pd(II) species, which can re-enter the catalytic cycle.

The regioselectivity of such C-H activation is often controlled by the position of the directing group. For a C3-functionalized pyrrolidine, directing groups can be installed on the nitrogen or derived from the carboxylate to direct functionalization at the C2, C4, or C5 positions. acs.orgacs.org

Interactive Data Table: Key Steps in a Generic Pd-Catalyzed C-H Arylation Cycle

| Step | Description | Palladium Oxidation State Change | Key Intermediate |

|---|---|---|---|

| 1. C-H Activation | Cleavage of a pyrrolidine C-H bond by the Pd catalyst. | Pd(II) → Pd(II) | Cyclometalated Pd(II) complex |

| 2. Oxidative Addition | Addition of an aryl halide to the palladium center. | Pd(II) → Pd(IV) | Pd(IV)-aryl complex |

| 3. Reductive Elimination | Formation of the C-C bond and release of the product. | Pd(IV) → Pd(II) | Pd(II) catalyst regenerated |

Studies of Reaction Intermediates

The direct observation and characterization of reaction intermediates are crucial for validating proposed mechanisms. In the context of the reactions of this compound, several types of intermediates can be postulated.

Tetrahedral Intermediates: As mentioned, in nucleophilic acyl substitution reactions, the formation of a tetrahedral intermediate is a cornerstone of the accepted mechanism. vanderbilt.edu These intermediates are typically transient but can be inferred through kinetic studies and isotopic labeling experiments.

Enolates: In reactions involving the deprotonation of the α-carbon to the ester (the C3 position), a planar enolate intermediate is formed. The formation of this intermediate is key to understanding epimerization and racemization at this center.

Organometallic Intermediates: In palladium-catalyzed reactions, the involvement of organopalladium species, such as the cyclometalated and Pd(IV) intermediates, is central to the catalytic cycle. Spectroscopic techniques like NMR can sometimes be used to observe these species, providing direct evidence for the proposed mechanism.

Kinetic and Thermodynamic Aspects of Reactivity

The kinetics and thermodynamics of the transformations of this compound dictate the feasibility and rate of its reactions.

Kinetics: The rate of nucleophilic acyl substitution is influenced by the electrophilicity of the carbonyl carbon and the nucleophilicity of the attacking species. Steric hindrance around the carbonyl group, such as that provided by the ethyl group at the C3 position, can decrease the reaction rate. For palladium-catalyzed C-H activation, the rate-determining step can vary depending on the specific reaction conditions and substrates but is often the C-H cleavage or the reductive elimination step.

Thermodynamics: The position of the equilibrium in reversible reactions, such as ester hydrolysis or transesterification, is determined by the relative thermodynamic stability of the reactants and products. In nucleophilic acyl substitution, the equilibrium generally favors the formation of a more stable carbonyl compound, which is related to the basicity of the leaving group (weaker bases are better leaving groups). For example, the hydrolysis of an ester to a carboxylate under basic conditions is thermodynamically favorable due to the stability of the resulting carboxylate anion. masterorganicchemistry.com

Derivatization Strategies for Complex Molecular Scaffolds

The pyrrolidine ring, particularly when functionalized with a carboxylate group, serves as a versatile and valuable scaffold in synthetic organic chemistry. Its three-dimensional structure and the presence of reactive handles allow for extensive derivatization, making it a key component in the construction of complex molecules with significant biological and material science applications. The strategic modification of the pyrrolidine-3-carboxylate core, as exemplified by compounds like this compound, enables the exploration of vast chemical space. These strategies primarily involve leveraging the inherent reactivity of the scaffold to either form additional heterocyclic systems or to extend its structure through various coupling methodologies.

The pyrrolidine framework is a foundational element for the synthesis of more intricate heterocyclic systems, most notably through cycloaddition reactions. tandfonline.com A predominant method for constructing new five-membered rings fused or linked to the pyrrolidine core is the 1,3-dipolar cycloaddition. tandfonline.comnih.gov This reaction typically involves an azomethine ylide, which can be generated in situ from various precursors including N-substituted pyrrolidines, reacting with a dipolarophile such as an alkene or alkyne. nih.gov

The versatility of this approach allows for the creation of a wide array of structurally diverse molecules. For instance, the reaction of azomethine ylides derived from isatin (B1672199) and an amino acid with a suitable dipolarophile can yield complex spiro-pyrrolidine heterocycles. tandfonline.com These spirocyclic systems, where the pyrrolidine ring is connected to another ring system through a single shared atom, are of significant interest in medicinal chemistry due to their rigid and well-defined three-dimensional geometries. researchgate.net

Multicomponent reactions (MCRs) further expand the utility of pyrrolidine derivatives in heterocyclic synthesis. tandfonline.com MCRs, where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer an efficient pathway to complex molecules. tandfonline.com One such strategy involves the reaction of aldehydes, amino acid esters, and chalcones to produce highly substituted pyrrolidine-2-carboxylates. tandfonline.com These reactions demonstrate the capacity of the pyrrolidine precursor to act as a central building block around which other functionalities and ring systems can be assembled.

Table 1: Examples of Heterocycle Synthesis from Pyrrolidine Precursors

| Reaction Type | Precursors | Resulting Heterocycle | Ref. |

|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Azomethine Ylide, Alkenyl Dipolarophile | Functionalized Pyrrolidine | nih.govacs.org |

| [3+2] Cycloaddition | Isatin, Glycine (B1666218) Methyl Ester, (Z)-5-arylidine-2-thioxothiazolidin-4-one | Spirooxindole Pyrrolidine | tandfonline.com |

This table provides an interactive overview of common reactions using the pyrrolidine scaffold to build new heterocyclic structures.

To build larger and more complex molecular frameworks, the pyrrolidine-3-carboxylate scaffold can be subjected to a variety of coupling reactions. Palladium-catalyzed cross-coupling reactions are particularly prominent in this regard, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds that append new substituents to the pyrrolidine core. acs.org

Palladium-catalyzed N-arylation, for example, is a powerful method for synthesizing N-aryl pyrrolidines. acs.org This reaction couples the nitrogen atom of the pyrrolidine ring with aryl halides or pseudohalides, a crucial transformation for creating compounds found in pharmaceuticals and organic materials. acs.org Similarly, palladium-catalyzed hydroarylation can introduce aryl groups at the 3-position of the pyrrolidine ring, directly functionalizing the carbon backbone of the heterocycle. researchgate.netchemrxiv.org These reactions are valuable for producing drug-like molecules in a single step from readily available starting materials. researchgate.net

More advanced strategies, such as C-H activation, offer a direct route to functionalize the C(sp3)-H bonds of the pyrrolidine ring. nih.gov This approach avoids the need for pre-functionalized starting materials. For instance, a directed C-H activation/arylation strategy has been successfully employed on pyrrolidine carboxylic acid derivatives to introduce aryl groups with high stereoselectivity. nih.gov This method underscores the potential for late-stage functionalization, allowing for the diversification of complex molecular architectures at a later point in the synthetic sequence. nih.gov These coupling reactions are instrumental in extending the molecular framework, linking the pyrrolidine core to other aromatic or aliphatic systems.

Table 2: Key Coupling Reactions for Extending Pyrrolidine Scaffolds

| Reaction Name | Catalyst/Reagents | Bond Formed | Purpose | Ref. |

|---|---|---|---|---|

| N-Arylation (Buchwald-Hartwig) | Palladium Catalyst, Base | C-N | Attaches aryl groups to the pyrrolidine nitrogen. | acs.org |

| Hydroarylation | Palladium Catalyst | C-C | Introduces aryl groups to the carbon backbone. | researchgate.netchemrxiv.org |

| C-H Activation/Arylation | Palladium Catalyst, Directing Group | C-C | Directly couples aryl groups to C-H bonds of the ring. | nih.gov |

This interactive table summarizes important coupling reactions used to create extended molecular architectures based on the pyrrolidine ring.

Spectroscopic Data for this compound Not Publicly Available

The required experimental data is essential for a detailed discussion of the compound's chemical structure and properties. This includes ¹H and ¹³C NMR data for analyzing the proton environment, connectivity, and carbon skeleton, as well as advanced NMR techniques for determining its stereochemistry. Furthermore, mass spectrometry data is crucial for confirming the molecular mass and understanding its fragmentation patterns.

While general methodologies for the spectroscopic analysis of related pyrrolidine derivatives are well-documented, specific data for this compound could not be located. The synthesis and characterization of novel compounds are often disclosed in specialized chemical journals or patents; however, no such disclosure containing the specific spectroscopic details for this compound was identified.

Consequently, a comprehensive article focusing solely on the spectroscopic characterization and structural elucidation of this compound, complete with data tables and detailed research findings, cannot be generated at this time due to the absence of the foundational primary data.

Spectroscopic Characterization and Structural Elucidation in Research on the Chemical Compound

Infrared (IR) Spectroscopy for Functional Group Identification

For Methyl 3-ethylpyrrolidine-3-carboxylate, the IR spectrum would be expected to display several characteristic absorption bands corresponding to its constituent functional groups: the pyrrolidine (B122466) ring (a cyclic secondary amine), the ethyl group, and the methyl ester.

The key functional groups and their expected IR absorption ranges are:

N-H Stretch (Pyrrolidine Ring): A moderate absorption band is expected in the region of 3300-3500 cm⁻¹, which is characteristic of a secondary amine. This peak is often broader than C-H stretching peaks due to hydrogen bonding.

C-H Stretch (Aliphatic): Strong absorptions from the C-H bonds of the ethyl group, the methyl group, and the pyrrolidine ring would appear in the 2850-3000 cm⁻¹ region. vscht.cz

C=O Stretch (Ester): A strong, sharp absorption band, characteristic of the carbonyl group in an ester, is anticipated in the range of 1735-1750 cm⁻¹. masterorganicchemistry.comlibretexts.org This is one of the most prominent peaks in the spectrum.

C-O Stretch (Ester): An intense band corresponding to the C-O single bond stretch of the ester group is expected between 1000 and 1300 cm⁻¹. libretexts.org

C-N Stretch (Amine): The stretching vibration of the C-N bond in the pyrrolidine ring typically appears in the 1020-1250 cm⁻¹ region. specac.com

The following interactive table summarizes the expected characteristic IR absorption bands for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Secondary Amine (Pyrrolidine) | N-H Stretch | 3300 - 3500 | Medium, Broad |

| Alkyl Groups (Ethyl, Methyl, Ring) | C-H Stretch | 2850 - 3000 | Strong |

| Ester | C=O Stretch | 1735 - 1750 | Strong, Sharp |

| Ester | C-O Stretch | 1000 - 1300 | Strong |

| Amine (Pyrrolidine) | C-N Stretch | 1020 - 1250 | Medium |

By analyzing the positions, intensities, and shapes of the absorption bands in an experimental IR spectrum, researchers can confirm the presence of these key functional groups, thereby verifying the successful synthesis of the target molecule.

X-ray Crystallography for Absolute and Relative Configuration

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on bond lengths, bond angles, and the absolute and relative stereochemistry of chiral centers. For a molecule like this compound, which possesses a stereocenter at the C3 position of the pyrrolidine ring, X-ray crystallography is invaluable for unambiguously establishing its configuration. nih.gov

The process involves irradiating a single crystal of the compound with X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions can be determined with high precision.

For chiral molecules, X-ray crystallography can determine:

Relative Configuration: It establishes the spatial arrangement of substituents relative to each other within the molecule. For instance, it would confirm the cis or trans relationship of substituents on the pyrrolidine ring if additional stereocenters were present.

Absolute Configuration: When a heavy atom is present in the structure or by using anomalous dispersion effects, the absolute stereochemistry (R or S) of the chiral centers can be determined. This is crucial for applications in medicinal chemistry, where different enantiomers can have vastly different biological activities.

While a specific crystal structure for this compound is not publicly available, studies on similar pyrrolidine derivatives demonstrate the power of this technique. mdpi.comnih.gov The data obtained from such an analysis would be presented in a crystallographic information file (CIF), containing the unit cell parameters, space group, and atomic coordinates.

The table below illustrates the type of crystallographic data that would be obtained from an X-ray analysis.

| Parameter | Description | Example Value |

| Chemical Formula | The molecular formula of the compound. | C₈H₁₅NO₂ |

| Formula Weight | The molecular weight of the compound. | 157.21 g/mol |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic). | Monoclinic |

| Space Group | The symmetry group of the crystal. | P2₁/c |

| a, b, c (Å) | The lengths of the unit cell axes. | a = 8.5, b = 10.2, c = 9.8 |

| α, β, γ (°) | The angles of the unit cell. | α = 90, β = 105.5, γ = 90 |

| Volume (ų) | The volume of the unit cell. | 817.4 |

| Z | The number of molecules per unit cell. | 4 |

This definitive structural information is critical for understanding the molecule's properties and its interactions in biological systems.

Chromatographic Methods for Purity and Isomeric Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is indispensable for assessing the purity of a synthesized compound and for analyzing isomeric compositions.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical and chemical analysis for determining the purity of a compound. nih.govnih.gov It separates components of a mixture based on their differential partitioning between a solid stationary phase (packed in a column) and a liquid mobile phase that is pumped through the column at high pressure.

For a polar compound like this compound, a reversed-phase HPLC (RP-HPLC) method would typically be employed. americanpharmaceuticalreview.com In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water, often with additives like formic acid or trifluoroacetic acid to improve peak shape.

The purity of a sample is determined by injecting a solution of the compound into the HPLC system. As the mobile phase carries the sample through the column, the target compound and any impurities are separated. A detector (commonly a UV-Vis detector) at the column outlet measures the concentration of each eluting component. The result is a chromatogram, a plot of detector response versus time. The purity is calculated based on the relative area of the peak corresponding to the main compound compared to the total area of all peaks.

A typical HPLC method for purity assessment of this compound might involve the following parameters:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

The results of such an analysis can be presented in a data table, as shown below, indicating the purity of the sample.

| Peak Number | Retention Time (min) | Area (%) | Identity |

| 1 | 3.5 | 0.5 | Impurity A |

| 2 | 6.8 | 99.2 | This compound |

| 3 | 8.1 | 0.3 | Impurity B |

This method provides a reliable and quantitative measure of the compound's purity, which is essential for its use in further research or applications.

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile and thermally stable compounds. acs.org In GC, a gaseous mobile phase carries the vaporized sample through a column containing a stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase.

GC is particularly useful for monitoring the progress of a chemical reaction. rsc.org By taking small aliquots from the reaction mixture at different time points and analyzing them by GC, chemists can track the consumption of starting materials and the formation of products. This allows for the optimization of reaction conditions such as temperature, pressure, and catalyst loading.

For the synthesis of this compound, GC can be used to quantify the product in the crude reaction mixture. The area of the GC peak corresponding to the product is proportional to its concentration. By using an internal standard (a known amount of a non-reactive compound added to the sample), the exact amount of the product can be determined. Amines and esters are often amenable to GC analysis, though derivatization may sometimes be necessary to improve volatility and peak shape. vt.eduresearchgate.net

A hypothetical GC analysis for monitoring a reaction to produce this compound could yield the following data:

| Time (hours) | Starting Material A (%) | Intermediate B (%) | Product (%) |

| 0 | 100 | 0 | 0 |

| 1 | 65 | 30 | 5 |

| 2 | 30 | 55 | 15 |

| 4 | 5 | 40 | 55 |

| 6 | <1 | 10 | 90 |